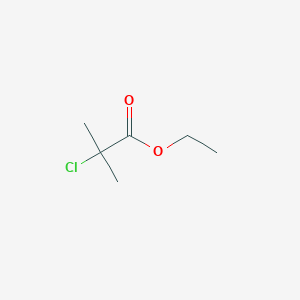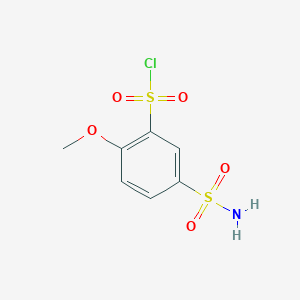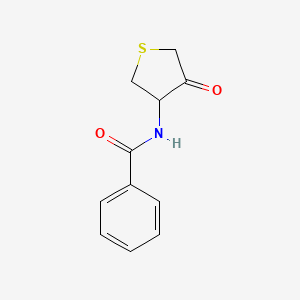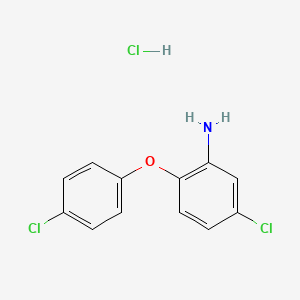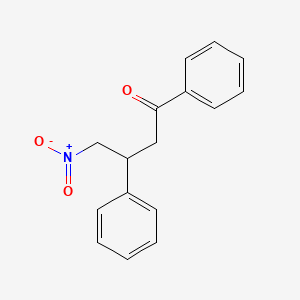
4-Nitro-1,3-diphenylbutan-1-one
Übersicht
Beschreibung
4-Nitro-1,3-diphenylbutan-1-one is a chemical compound with the linear formula C16H15NO3 . It is provided to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The molecular structure of 4-Nitro-1,3-diphenylbutan-1-one is represented by the linear formula C16H15NO3 . The compound has a molecular weight of 269.3 g/mol .Wissenschaftliche Forschungsanwendungen
Deuterium/Hydrogen Exchange
The diastereomers of 4-nitro-1,3-diphenylpentan-1-one show distinct behavior in deuterium for hydrogen exchange reactions. The erythro diastereomer, for instance, retains its configuration during D/H exchange. In contrast, the threo diastereomer tends to undergo more epimerization than exchange. Moreover, 2-bromo-4-nitro-1,3-diphenylbutan-1-one demonstrates rapid ring closure to cyclopropane, outpacing exchange reactions (Kingsbury, 1998).
Synthesis of Tetraarylazadipyrromethenes
4-Nitro-1,3-diarylbutan-1-ones are pivotal in synthesizing tetraarylazadipyrromethene chromophores, used in various scientific fields. The process involves heating these compounds with an ammonium source in an alcohol solvent. This method reveals complex reaction pathways, including unique nitrogen rearrangements and concurrent pathways for forming the final product (Grossi et al., 2012).
Enzymatic Reduction Studies
In enzymatic reduction studies, compounds like 4-nitro-1,3-diphenylbutan-1-one play a role in understanding the reduction behaviors of various nitro compounds. For instance, studies on the enzymatic reduction of aliphatic nitro compounds provide insights into the formation of dimolecular compounds through reduction processes (Tatsumi et al., 1982).
Organocatalysis
4-Nitro-1,3-diphenylbutan-1-one derivatives are utilized in the field of organocatalysis. Their application in reactions like the Michael addition demonstrates their effectiveness in facilitating reactions involving cyclic ketones and acetophenone derivatives, leading to high enantioselectivity and diastereoselectivity (Pomarański & Czarnocki, 2019).
Microbial Degradation Studies
The microbial degradation of compounds structurally similar to 4-nitro-1,3-diphenylbutan-1-one, like 1,3-diphenylbutane, provides insights into the biodegradation mechanisms of polymers like polystyrene. These studies contribute to understanding how microorganisms like Bacillus and Pseudomonas metabolize such compounds (Sielicki et al., 1978).
Synthesis of Imidazoles
4-Nitro-1,3-diphenylbutan-1-one derivatives also find application in synthesizing imidazoles. Their role in one-pot synthesis strategies exemplifies their usefulness in producing high-yield, cost-effective, and environmentally benign reactions (Rana et al., 2018).
Safety and Hazards
Eigenschaften
IUPAC Name |
4-nitro-1,3-diphenylbutan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO3/c18-16(14-9-5-2-6-10-14)11-15(12-17(19)20)13-7-3-1-4-8-13/h1-10,15H,11-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSDQDDXGMUPFTK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CC(=O)C2=CC=CC=C2)C[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50284015 | |
| Record name | 4-nitro-1,3-diphenylbutan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50284015 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Nitro-1,3-diphenylbutan-1-one | |
CAS RN |
6277-67-4 | |
| Record name | NSC34882 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=34882 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-nitro-1,3-diphenylbutan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50284015 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


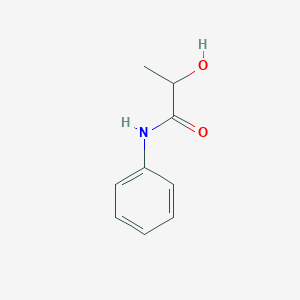
![5-Isoxazolecarboxamide, N-[4-(aminocarbonyl)phenyl]-3-methyl-](/img/structure/B3054941.png)
![7-Methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine](/img/structure/B3054944.png)
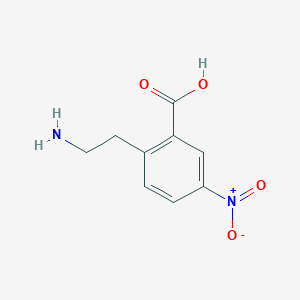
![Benzoic acid, 2-hydroxy-5-[[(3-nitrophenyl)amino]sulfonyl]-](/img/structure/B3054946.png)
